molecular formula C9H9Cl2N3S B13625752 [5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]methanaminehydrochloride

[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]methanaminehydrochloride

Cat. No.: B13625752
M. Wt: 262.16 g/mol
InChI Key: OHDNMLVVERPXAQ-UHFFFAOYSA-N
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Description

[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]methanaminehydrochloride is a chemical compound that belongs to the class of 1,3,4-thiadiazoles. These compounds are known for their diverse biological activities, including antiviral, antifungal, and antibacterial properties . The presence of the 4-chlorophenyl group enhances its biological activity, making it a compound of interest in various scientific research fields.

Preparation Methods

The synthesis of [5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]methanaminehydrochloride typically involves multiple steps starting from 4-chlorobenzoic acid. The process includes esterification with methanol, hydrazination, salt formation, and cyclization to form the 1,3,4-thiadiazole ring . The intermediate product, 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol, is then converted into sulfonyl chloride, followed by nucleophilic attack by amines to yield the final product . Industrial production methods may involve similar steps but optimized for large-scale synthesis.

Chemical Reactions Analysis

[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]methanaminehydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]methanaminehydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of [5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]methanaminehydrochloride involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes like carbonic anhydrase, which is crucial for various biological processes . The presence of the 4-chlorophenyl group enhances its binding affinity to these targets, leading to its biological effects.

Comparison with Similar Compounds

Similar compounds to [5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]methanaminehydrochloride include:

The uniqueness of this compound lies in its specific structure, which provides a balance of stability and reactivity, making it suitable for various applications in scientific research and industry.

Properties

Molecular Formula

C9H9Cl2N3S

Molecular Weight

262.16 g/mol

IUPAC Name

[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride

InChI

InChI=1S/C9H8ClN3S.ClH/c10-7-3-1-6(2-4-7)9-13-12-8(5-11)14-9;/h1-4H,5,11H2;1H

InChI Key

OHDNMLVVERPXAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)CN)Cl.Cl

Origin of Product

United States

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